N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methanesulfonylphenyl group and at the 2-position with a 4-methoxybenzamide moiety. The 4-methoxybenzamide substituent contributes to hydrophobic interactions in target binding.
Properties
IUPAC Name |
4-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-7-3-11(4-8-13)15(21)18-17-20-19-16(25-17)12-5-9-14(10-6-12)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEWBDNISMYMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzoic acid hydrazide with 4-methanesulfonylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electron-withdrawing group, enhancing the compound’s reactivity. The oxadiazole ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Key Differences
The compound shares its 1,3,4-oxadiazole scaffold with several analogues, but variations in substituents dictate distinct physicochemical and biological profiles:
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Sulfonyl Group Diversity : The target compound’s methanesulfonyl group is simpler compared to bulkier sulfamoyl groups in LMM5/LMM11 () or heterocyclic sulfonyl groups in OZE-II (). Smaller sulfonyl groups may enhance membrane permeability but reduce target specificity.
Antifungal Activity
- LMM5 and LMM11 : Both exhibit antifungal activity against Paracoccidioides brasiliensis, with LMM5 showing efficacy at 50 μg/mL (). The benzyl(methyl)sulfamoyl group in LMM5 may enhance target binding compared to the target compound’s methanesulfonyl group.
Antimicrobial Activity
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The morpholinylsulfonyl group in ’s analogue may improve water solubility compared to the target compound’s methanesulfonyl group.
- Metabolic Stability : Bulkier sulfamoyl groups (e.g., LMM5) may resist enzymatic degradation better than methanesulfonyl, which is prone to oxidation.
Biological Activity
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring linked to a methanesulfonylphenyl group and a methoxybenzamide moiety. Its unique structure contributes to its diverse biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C17H16N4O5S |
| Molecular Weight | 372.39 g/mol |
| CAS Number | 886912-69-2 |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Antitumor Activity
The oxadiazole derivatives have also been evaluated for their anticancer properties. In a study involving human cancer cell lines, this compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation and cancer progression. The inhibition of COX-2 was confirmed through enzyme assays revealing an IC50 value indicating potent activity.
- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels within cells, leading to oxidative stress that can trigger cell death in malignant cells.
Study 1: Antimicrobial Evaluation
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various oxadiazole derivatives. This compound was found to have an MIC of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .
Study 2: Antitumor Activity in Cell Lines
In vitro assessments by Johnson et al. (2023) showed that the compound induced significant apoptosis in MCF-7 cells at concentrations above 10 µM after 48 hours of treatment. The study highlighted a decrease in cell viability by over 70% compared to control groups .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other oxadiazole derivatives:
| Compound | Antimicrobial Activity | Antitumor Activity | COX Inhibition |
|---|---|---|---|
| Compound A | Moderate | Low | Yes |
| Compound B | High | Moderate | Yes |
| This compound | High | High | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
